molecular formula C8H17NO B1683473 Valpromide CAS No. 2430-27-5

Valpromide

Cat. No.: B1683473
CAS No.: 2430-27-5
M. Wt: 143.23 g/mol
InChI Key: OMOMUFTZPTXCHP-UHFFFAOYSA-N
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Description

Valpromide (dipropylacetamide) is an aliphatic amide derivative of valproic acid (VPA), synthesized via amidification of VPA . Structurally, it retains the branched-chain carboxylate group of VPA but replaces the carboxylic acid moiety with an amide group, enhancing lipophilicity and blood-brain barrier (BBB) permeability . This compound is marketed in Europe as an antiepileptic drug (AED) and antipsychotic agent, with efficacy in bipolar disorder and epilepsy .

Properties

IUPAC Name

2-propylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOMUFTZPTXCHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023734
Record name Valpromide
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Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2430-27-5
Record name Valpromide
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Record name Valpromide [INN]
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Record name Valpromide
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Record name Valpromide
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Record name VALPROMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions: Valpromide is synthesized through the reaction of valproic acid with ammonia. This process involves an intermediate acid chloride.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is obtained as a white crystalline powder with a melting point of 125-126°C .

Chemical Reactions Analysis

Types of Reactions: Valpromide undergoes several types of chemical reactions, including:

    Hydrolysis: this compound can be hydrolyzed to valproic acid in the presence of water.

    Oxidation: It can undergo oxidation reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions, particularly involving the amide group.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products:

    Hydrolysis: Valproic acid.

    Oxidation: Oxidized derivatives of this compound.

    Substitution: Substituted amides depending on the nucleophile used.

Scientific Research Applications

Epilepsy Management

Valpromide is primarily used as an anticonvulsant agent. It exhibits potent anticonvulsant properties, being twice as effective as valproic acid in certain studies. Its lipophilicity allows it to cross the blood-brain barrier effectively, enhancing its therapeutic efficacy in managing seizures . Clinical trials have demonstrated its effectiveness in various seizure types, making it a valuable option for patients with epilepsy.

Bipolar Disorder Treatment

In addition to its anticonvulsant effects, this compound serves as a mood stabilizer in bipolar disorder. It has been used for over 25 years in Europe and is particularly noted for its efficacy in treating treatment-resistant depression associated with bipolar disorder . A case study highlighted a significant improvement in a patient’s depressive symptoms following a switch from valproic acid to this compound, underscoring the potential advantages of this compound in specific patient populations .

Treatment-Resistant Depression

This compound has shown promise as an augmentation strategy for patients with treatment-resistant depression. Its unique pharmacokinetic profile may provide benefits over traditional antidepressants, particularly when combined with selective serotonin reuptake inhibitors (SSRIs) like fluoxetine .

Sleep Disorders

Research indicates that this compound may have a positive impact on sleep quality and circadian rhythms. A study involving patients with unipolar and bipolar disorders found that those treated with this compound experienced longer sleep duration compared to those receiving a placebo . This effect could be beneficial for patients struggling with sleep disturbances related to mood disorders.

Antiviral Applications

Recent studies have explored the antiviral properties of this compound against pseudorabies virus (PRV). In vitro experiments demonstrated that this compound inhibits PRV infection in swine cell lines, suggesting potential applications in veterinary medicine and possibly human virology . This finding opens avenues for further research into the compound's antiviral capabilities.

Cancer Research

This compound's role in oncology is still under investigation but shows potential due to its histone deacetylase (HDAC) inhibition properties. These properties may contribute to its effectiveness as an adjunct therapy in cancer treatments, particularly in combination with other chemotherapeutic agents . The exploration of this compound's effects on cancer cell lines and its mechanisms of action could lead to innovative treatment strategies.

Comparative Pharmacology

The pharmacokinetics of this compound differ significantly from those of valproic acid. This compound has lower bioavailability and distinct absorption characteristics, which can affect dosing regimens and therapeutic outcomes . Understanding these differences is crucial for clinicians when considering treatment options for patients.

Characteristic This compound Valproic Acid
LipophilicityHigherModerate
BioavailabilityLowerHigher
PotencyTwice as potentStandard
Clinical UsesMood stabilizer, anticonvulsantAnticonvulsant, migraine prophylaxis

Mechanism of Action

Valpromide exerts its effects primarily through its conversion to valproic acid. Valproic acid increases the levels of gamma-aminobutyric acid (GABA) in the brain, which helps to stabilize neuronal activity and prevent seizures. This compound itself also inhibits liver microsomal epoxide hydrolase, which can affect the metabolism of other drugs .

Comparison with Similar Compounds

Pharmacological Profile

Valpromide exhibits a dual mechanism of action:

GABAergic Modulation: Increases GABA turnover in specific brain regions, suppressing seizure propagation .

myo-Inositol-1-Phosphate (MIP) Synthase Inhibition: Competitively inhibits MIP synthase at therapeutic concentrations (Ki = 0.18 mM), disrupting inositol biosynthesis, a pathway linked to mood stabilization .

Pharmacokinetics

This compound acts as a prodrug of VPA in humans, rapidly metabolized via hepatic amidases to VPA, with a short half-life (0.84 ± 0.33 hours) and high clearance (70 ± 31 L/h) . Unlike VPA, it inhibits microsomal epoxide hydrolase (mEH), altering the metabolism of co-administered drugs like carbamazepine .

Clinical Use and Limitations

While this compound shows 2-fold greater potency than VPA in maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models, its enhanced BBB penetration correlates with increased neurotoxicity, reducing its protective index .

Comparison with Similar Compounds

This compound belongs to a class of VPA derivatives and analogs designed to retain therapeutic efficacy while minimizing adverse effects. Key comparisons include:

Valproic Acid (VPA)

  • Structural Relationship : VPA is the parent carboxylic acid of this compound.
  • Potency : this compound is 2-fold more potent in MES and PTZ models due to superior BBB penetration .
  • Safety : VPA is associated with teratogenicity, weight gain, and hepatotoxicity, whereas this compound’s direct teratogenic risk in humans remains unclear due to its prodrug nature .
  • Pharmacokinetics : VPA has a longer half-life (~14 hours) but lacks this compound’s mEH inhibition, which alters drug interactions .

Valnoctamide (VCD)

  • Structure : A chiral isomer of this compound with identical molecular weight (143.23 g/mol) .
  • Efficacy : Similar anticonvulsant potency but 30% higher protective index than this compound in rodent models .
  • Safety: Non-teratogenic in animal studies and lacks hepatotoxicity, with Phase III clinical trials completed .

Hydroxamic Acid Derivatives (VPA-HA, HEV)

  • Structure : VPA-HA replaces VPA’s carboxylic acid with a hydroxamic acid group; HEV is a hydroxamic ethyl derivative .
  • Stability : Resistant to hydrolysis, avoiding VPA formation and its associated toxicity .

2-ene-VPA and 4-ene-VPA

  • Structure : Unsaturated analogs of VPA with identical molecular weight (142.2 g/mol) .
  • Activity : 2-ene-VPA retains VPA’s efficacy with reduced teratogenicity, while 4-ene-VPA increases hepatotoxicity and teratogenicity .

Comparative Data Table

Compound Classification Molecular Weight (g/mol) Anticonvulsant Potency vs. VPA Teratogenicity Hepatotoxicity Clinical Status
This compound Aliphatic amide 143.23 2× higher None (mice) ; VPA-linked (humans) None (direct) Marketed (EU)
Valnoctamide Aliphatic amide 143.23 Similar Reduced Reduced Phase III completed
2-ene-VPA Unsaturated acid 142.20 Similar Reduced Reduced Phase I
VPA-HA Hydroxamic acid 175.21 3× higher N.D. N.D. Preclinical

Key Findings

  • Structural Modifications: Amide derivatives (this compound, valnoctamide) improve BBB penetration but face trade-offs between potency and toxicity .
  • Prodrug Limitations: this compound’s conversion to VPA in humans complicates its safety profile, whereas non-prodrug analogs (e.g., VCD) avoid this issue .
  • Emerging Derivatives : Hydroxamic acid derivatives and unsaturated analogs offer promising efficacy and safety profiles, warranting further clinical exploration .

Biological Activity

Valpromide, a derivative of valproic acid, has garnered attention for its diverse biological activities, particularly in the fields of neurology and psychiatry. This article synthesizes findings from various studies to elucidate the pharmacological properties, mechanisms of action, and clinical implications of this compound.

Overview

This compound is primarily recognized as a prodrug that metabolizes into valproic acid in the body. It has been used as an anticonvulsant and mood stabilizer , exhibiting efficacy in treating conditions such as epilepsy and bipolar disorder. Unlike valproic acid, this compound has a shorter half-life and distinct pharmacokinetic properties, which may influence its therapeutic applications.

Pharmacokinetics

The pharmacokinetics of this compound differ significantly from those of its parent compound, valproic acid. Key pharmacokinetic parameters include:

ParameterThis compoundValproic Acid
Half-Life (hours)0.84 ± 0.33Variable (8-20)
Clearance (L/h)70 ± 3110-20
Volume of Distribution (L)75 ± 130.15-0.25

These differences suggest that this compound may offer advantages in specific clinical scenarios where rapid onset is desired .

This compound exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of Epoxide Hydrolase : this compound inhibits the enzyme epoxide hydrolase, which is involved in the metabolism of carbamazepine, potentially leading to enhanced therapeutic effects when used in combination with other anticonvulsants .
  • Neuroprotective Effects : Research indicates that this compound possesses neuroprotective properties, which may be beneficial in treating neurodegenerative disorders .
  • Histone Deacetylase Inhibition : Although less potent than valproic acid, this compound shows some capacity to inhibit histone deacetylases (HDACs), suggesting potential applications in oncology due to its ability to modulate gene expression related to cell growth and apoptosis .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in various populations:

  • A study comparing this compound to valproic acid found no significant differences in efficacy for mood stabilization among patients with bipolar disorder over an 18-month period .
  • In animal models, this compound exhibited comparable effectiveness to sodium valproate in reducing seizure activity, suggesting its potential as an alternative treatment option for epilepsy .

Case Studies

Several case studies have highlighted the practical applications and outcomes associated with this compound treatment:

  • Bipolar Disorder Management : A retrospective analysis involving 300 patients treated with either this compound or valproic acid showed similar rates of hospitalization and side effects, indicating that both medications can be effective for managing bipolar disorder symptoms without significant differences in tolerability .
  • Seizure Control : In a cohort study involving patients with refractory epilepsy, those treated with this compound reported a reduction in seizure frequency comparable to those on traditional antiepileptic drugs .

Side Effects and Safety Profile

While generally well-tolerated, some side effects associated with this compound include gastrointestinal disturbances and sedation. Comparative studies indicate that gastrointestinal side effects are lower with this compound compared to valproic acid . However, caution is advised due to potential teratogenic effects observed with other derivatives of valproate.

Q & A

Q. What are the primary biochemical mechanisms underlying valpromide’s antiepileptic activity, and how do they differ from valproic acid?

this compound acts as a prodrug of valproic acid (VPA), but its anticonvulsant mechanism involves direct modulation of voltage-gated sodium channels and GABAergic signaling without full conversion to VPA . To validate this, researchers should:

  • Use in vitro neuronal models with patch-clamp electrophysiology to compare ion channel effects.
  • Quantify GABA transaminase inhibition via HPLC or fluorometric assays.
  • Monitor metabolic conversion rates using LC-MS in hepatocyte cultures.

Q. What experimental models are most suitable for studying this compound’s pharmacokinetics?

Key models include:

  • Rodent pharmacokinetic studies : Measure bioavailability and brain penetration via microdialysis, ensuring cross-validation with human liver microsomes to assess metabolic stability .
  • Caco-2 cell monolayers : Evaluate intestinal absorption and P-glycoprotein (P-gp) interaction, as this compound lacks P-gp induction observed with VPA .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s enzyme induction profile across studies?

Discrepancies in cytochrome P450 (CYP) modulation data may arise from species-specific effects or assay conditions. Methodological recommendations:

  • Perform time-course experiments in human hepatocytes to distinguish acute vs. chronic exposure effects.
  • Use RNA-seq to profile CYP1A2, CYP2C9, and CYP3A4 expression, coupled with functional assays (e.g., luminescent CYP reporter systems) .
  • Control for valproic acid contamination via LC-MS to confirm this compound’s purity in test samples .

Q. What experimental designs mitigate confounding factors in studying this compound’s neurodevelopmental toxicity?

To isolate this compound-specific effects from valproic acid:

  • Use conditional knockout models (e.g., liver-specific CYP enzymes) to block prodrug conversion.
  • Apply single-cell RNA sequencing in embryonic stem cell-derived neurons to identify pathways altered by this compound alone.
  • Validate findings with human iPSC-derived neural organoids under strict metabolic inhibition protocols .

Q. How can researchers optimize assays to detect this compound’s weak HDAC inhibition compared to valproic acid?

this compound’s histone deacetylase (HDAC) inhibition is 10-fold weaker than VPA. To enhance sensitivity:

  • Use fluorescent-tagged HDAC substrates (e.g., Boc-Lys(Ac)-AMC) with real-time kinetic monitoring.
  • Employ cryo-EM to resolve structural interactions between this compound and HDAC isoforms.
  • Combine with synergistic agents (e.g., lithium) in neuronal chromatin immunoprecipitation (ChIP) assays to amplify epigenetic effects .

Methodological Challenges & Solutions

Q. How should researchers address this compound’s instability in aqueous solutions during in vitro experiments?

  • Prepare fresh this compound solutions in anhydrous DMSO and use within 2 hours.
  • Validate stability via NMR spectroscopy (monitor proton shifts in deuterated buffers).
  • Employ lipid-based nanoformulations to enhance solubility and reduce hydrolysis .

Q. What statistical approaches are robust for analyzing this compound’s dose-response variability in animal seizure models?

  • Apply mixed-effects modeling to account for inter-animal variability.
  • Use Bayesian hierarchical models to integrate historical data on VPA’s efficacy.
  • Perform power analysis with a minimum n = 8 per group to detect ≥30% difference in seizure latency .

Data Interpretation Frameworks

Q. How to contextualize this compound’s lack of mdr1a induction compared to valproic acid in drug-resistance studies?

  • Use dual-reporter assays (e.g., luciferase under mdr1a promoter) in hepatic vs. brain endothelial cells.
  • Cross-reference with clinical pharmacokinetic data from patients on this compound/VPA combination therapy .

Q. What criteria define this compound’s "therapeutic window" in bipolar disorder research?

  • Establish exposure-response curves linking plasma concentrations to clinical endpoints (e.g., Young Mania Rating Scale).
  • Incorporate genotyping for UGT1A6 and CYP2C9 polymorphisms to stratify patient subgroups .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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